

Technical Support Center: Troubleshooting Welding Defects in Copper-Nickel Pipes

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Compound of Interest

Compound Name: Copper;nickel

Cat. No.: B14735933

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the welding of copper-nickel pipes.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common welding defects in copper-nickel alloys (such as 90/10 and 70/30).

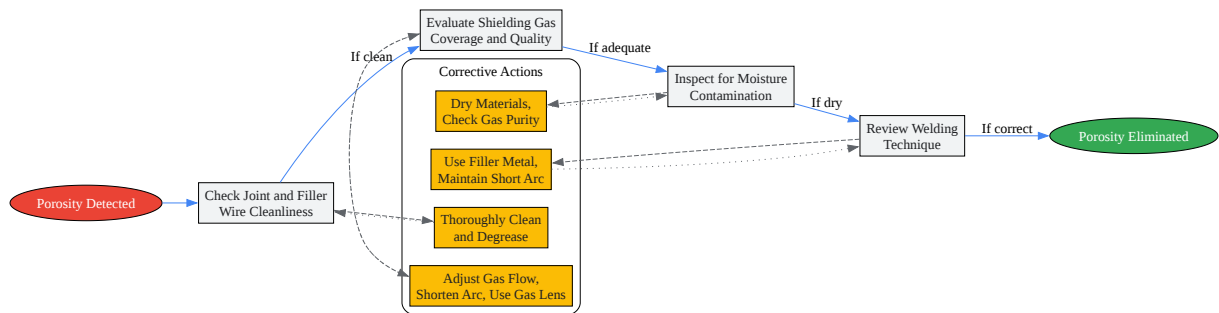
Issue 1: Porosity in the Weld

Description: The presence of small, typically spherical cavities within the weld metal. Porosity can be surface-breaking or subsurface and can compromise the mechanical strength and corrosion resistance of the weld.

Root Cause Analysis and Solutions:

Potential Cause	Explanation	Recommended Solution
Contamination	Oil, grease, paint, marking crayons, or shop dirt on the weld surface or filler wire can release gases during welding, leading to porosity. ^[1]	Thoroughly clean the joint area and filler wire with a suitable solvent and use a dedicated stainless steel brush. Ensure the welding environment is clean. ^[1]
Inadequate Gas Shielding	Insufficient shielding gas flow, excessive arc length, or drafts can allow atmospheric contamination (nitrogen and oxygen) of the molten weld pool. ^[1]	Increase shielding gas flow rate, maintain a short arc length (approximately 1.5-3mm), and shield the welding area from drafts. Use a gas lens for better coverage.
Moisture	Moisture on the base metal, filler wire, or in the shielding gas can be a source of hydrogen, a primary cause of porosity.	Ensure base metal and filler materials are dry. Use a high-purity shielding gas and check for leaks in the gas lines.
Incorrect Welding Technique	An excessively long arc can lead to atmospheric contamination. ^[1] Autogenous welding (without filler metal) is also a common cause of porosity as the filler wire contains deoxidizers. ^[1]	Maintain a short, consistent arc length. Always use a deoxidized filler metal, such as ERCuNi.

Troubleshooting Workflow for Porosity:



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Troubleshooting workflow for porosity.

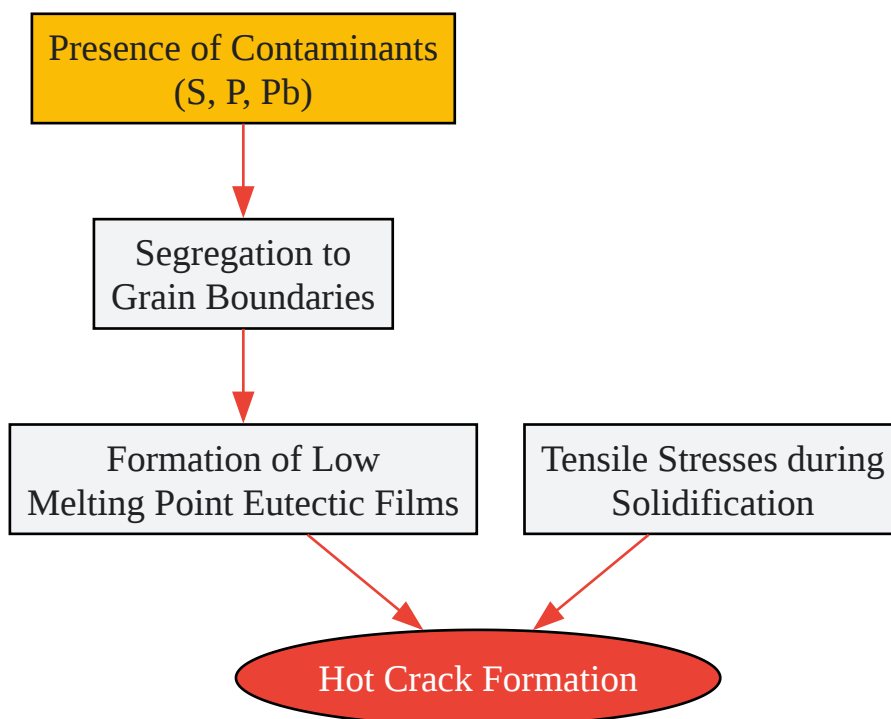
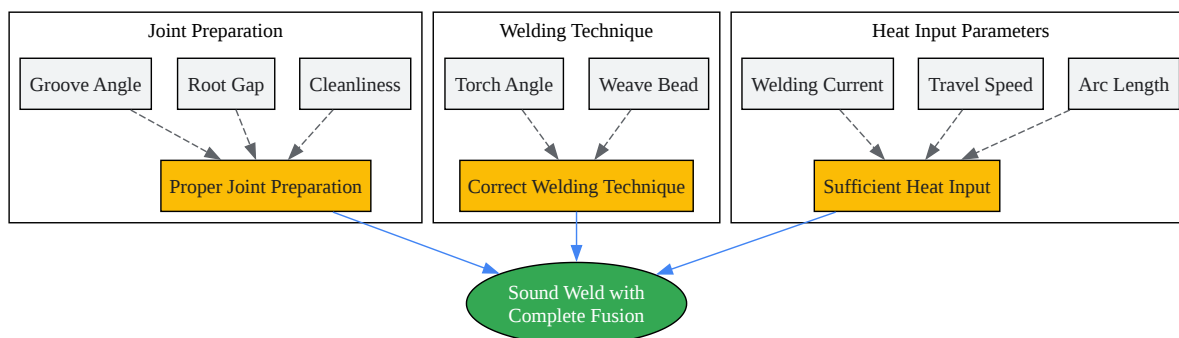
Issue 2: Lack of Fusion

Description: A condition where the weld metal does not fuse completely with the base metal or with a preceding weld bead. This is a serious defect that significantly weakens the joint.

Root Cause Analysis and Solutions:

Potential Cause	Explanation	Recommended Solution
Insufficient Heat Input	Low welding current, high travel speed, or an incorrect torch angle can prevent the base metal from reaching its melting point.	Increase welding current, decrease travel speed, and maintain a proper work angle to ensure adequate melting of the base material.
Incorrect Joint Design	A narrow groove angle or insufficient root gap can prevent the arc and filler metal from reaching the root of the joint.	Use a wider groove angle (typically 70-80 degrees for copper-nickel) and ensure an adequate root gap.
Oxide and Contaminant Films	Oxides and other surface contaminants can prevent proper fusion between the molten weld metal and the base material.	Thoroughly clean the weld joint surfaces immediately before welding.
Sluggish Weld Pool	The molten weld metal of copper-nickel alloys can be more sluggish than that of steel, making it difficult to achieve proper sidewall fusion.	Use a slight weaving motion to ensure the weld pool washes into the sidewalls of the joint.

Logical Relationship for Preventing Lack of Fusion:



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References

- 1. ASTM E165/E165M Standard Practice for Liquid Penetrant Testing for General Industry – eLearning Course [store.astm.org]
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